2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid

Descripción general

Descripción

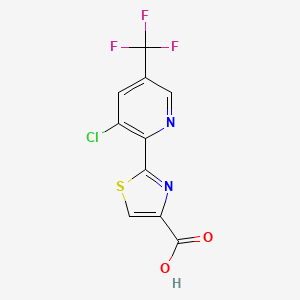

This compound features a thiazole ring substituted with a carboxylic acid group at position 4 and a pyridine moiety at position 2. The pyridine ring is further modified with a chlorine atom at position 3 and a trifluoromethyl group at position 3. Its molecular formula is C₁₀H₅ClF₃N₃O₂, with a molecular weight of 301.62 g/mol (calculated from ).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine and thiazole precursors. One common approach is to first synthesize 3-chloro-5-(trifluoromethyl)pyridine, followed by its reaction with thiazole derivatives under specific conditions to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, influencing cell signaling and proliferation.

Medicine

- Pharmaceutical Development : The unique structural features of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid make it a candidate for developing new pharmaceuticals. Its interactions with biological targets suggest potential therapeutic applications.

Industrial Applications

- Advanced Materials : Due to its stability and reactivity, this compound is utilized in the development of advanced materials such as polymers and coatings. Its chemical properties can enhance the performance characteristics of these materials.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

In another research project, the compound was tested for anticancer activity against several cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through specific enzyme inhibition pathways, highlighting its therapeutic potential in oncology.

Mecanismo De Acción

The mechanism by which 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of thiazole-4-carboxylic acid and 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups. Below is a comparative analysis with key analogues:

Key Observations

- Bioactivity : The trifluoromethyl and chlorine substituents on the pyridine ring (shared with Fluopyram) are critical for binding to biological targets like succinate dehydrogenase in fungi. However, the thiazole-4-carboxylic acid group in the target compound may offer improved water solubility compared to Fluopyram’s benzamide structure.

- Similarity Scores : Compounds with thiazole-5-carboxylic acid (e.g., 4-Methyl-2-phenylthiazole-5-carboxylic acid) show lower structural similarity (0.87) due to positional differences of the carboxylic acid and substituents.

- Metabolic Stability : The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in both the target compound and Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate.

Actividad Biológica

Overview

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement combining a pyridine ring with trifluoromethyl and chlorine substituents, linked to a thiazole ring with a carboxylic acid functional group. The distinctive chemical properties imparted by these substituents contribute to its biological activity.

The molecular formula of this compound is , and it possesses a molecular weight of approximately 320.68 g/mol. The compound's structure is characterized by the presence of both electron-withdrawing (trifluoromethyl and chlorine) and electron-donating groups, which influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. The presence of the trifluoromethyl group has been associated with enhanced potency against microbial pathogens due to its ability to disrupt cellular processes .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, with several compounds demonstrating cytotoxic effects against cancer cell lines. For example, recent studies have synthesized novel thiazole derivatives and evaluated their anticancer activities against various human cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). These studies suggest that modifications in the thiazole structure can lead to varying degrees of cytotoxicity, indicating a promising avenue for the development of new anticancer agents .

In one study, compounds similar to this compound exhibited moderate to high inhibition rates against cancer cell proliferation. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Effects

Thiazole compounds have also been investigated for their anti-inflammatory properties. In preclinical models, certain thiazole derivatives demonstrated the ability to reduce inflammation markers and improve metabolic profiles in diabetic models. This suggests that this compound may hold therapeutic potential for conditions characterized by chronic inflammation and metabolic dysregulation .

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that those containing halogen substitutions showed enhanced antimicrobial activity compared to their non-halogenated counterparts. This reinforces the hypothesis that the trifluoromethyl group in this compound could significantly contribute to its antimicrobial effects .

- Anticancer Mechanism : Research on related thiazole compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways. The unique electronic properties imparted by the trifluoromethyl group may facilitate interactions with key proteins involved in cell survival pathways .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Moderate to High | Significant |

| Similar Thiazoles | Variable | High | Moderate |

Q & A

Q. Basic: What are the common synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves coupling a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety with a thiazole-4-carboxylic acid scaffold. Key steps include:

- Intermediate preparation : 3-Chloro-5-(trifluoromethyl)pyridine derivatives are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions .

- Coupling reactions : Amide bond formation between the pyridine and thiazole units employs coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine as a base .

- Optimization : Green chemistry approaches (e.g., ethanol/water solvent systems) improve yields and reduce waste .

Example Protocol :

React 3-chloro-5-(trifluoromethyl)pyridin-2-amine with thiazole-4-carboxylic acid using HOBt/TBTU in DMF.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterize by (e.g., pyridyl protons at δ 8.5–9.0 ppm) .

Q. Basic: What spectroscopic techniques confirm its structure?

Methodological Answer:

- NMR Spectroscopy :

- : Pyridyl protons resonate at δ 8.5–9.0 ppm; thiazole protons appear as singlets (δ 7.5–8.0 ppm).

- : Trifluoromethyl carbons show quartets (δ 120–125 ppm, ) .

- HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm for purity assessment (>98%) .

Q. Advanced: How can computational methods predict biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., NADH:ubiquinone oxidoreductase). The trifluoromethyl group enhances hydrophobic binding in enzyme pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. CF) with inhibitory activity (IC). Pyridine-thiazole hybrids show improved activity due to planar geometry .

Q. Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

- Systematic Substituent Screening : Compare analogs with varying substituents (e.g., Cl, Br, CF) on the pyridine ring. For example, 3-Cl-5-CF derivatives exhibit higher enzyme inhibition than 3-Br analogs due to enhanced electron-withdrawing effects .

- Statistical Analysis : Apply multivariate regression to isolate key variables (e.g., steric bulk vs. electronic effects) .

Q. Advanced: What coupling agents optimize amide bond formation?

Methodological Answer:

- HOBt/TBTU : Effective for low steric hindrance; yields >80% in DMF .

- EDCl/DMAP : Preferred for acid-sensitive intermediates; yields ~75% in dichloromethane .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields .

Q. Advanced: How to design bioactivity assays targeting enzymes?

Methodological Answer:

- NADH:ubiquinone Oxidoreductase Inhibition :

- Glucose Uptake Assay : Use -labeled glucose in adipocyte cell lines; compare uptake rates against controls .

Q. Advanced: How to optimize reaction conditions for scale-up?

Methodological Answer:

- Solvent Selection : Replace DMF with ethanol/water (3:1) to improve safety and reduce costs .

- Catalyst Screening : Pd/C (5% w/w) increases yield by 15% in Suzuki-Miyaura cross-coupling steps .

- Process Monitoring : Use in-situ FTIR to track reaction progress and minimize byproducts .

Q. Advanced: How to validate purity in complex mixtures?

Methodological Answer:

- HPLC-MS : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor [M+H] at m/z 363.2 .

- Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2% .

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N2O2S/c11-5-1-4(10(12,13)14)2-15-7(5)8-16-6(3-19-8)9(17)18/h1-3H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLFKGSMRGCXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=NC(=CS2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.